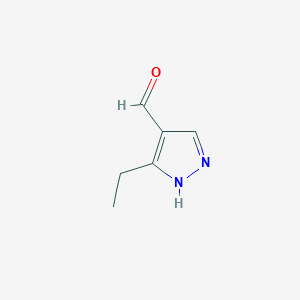

3-Ethyl-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

5-ethyl-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-2-6-5(4-9)3-7-8-6/h3-4H,2H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRWYDRSSDKRKBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NN1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374548 | |

| Record name | 3-Ethyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154926-98-4 | |

| Record name | 3-Ethyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 154926-98-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-Ethyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-Ethyl-1H-pyrazole-4-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug development, utilizing the Vilsmeier-Haack reaction. The document outlines the reaction mechanism, provides a comprehensive experimental protocol, and presents quantitative data from related syntheses to inform experimental design.

Introduction

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction employs a Vilsmeier reagent, typically a chloroiminium salt, which is generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride such as phosphorus oxychloride (POCl₃).[2] For pyrazole derivatives, this reaction provides a direct route to introduce a formyl group at the C4 position, yielding pyrazole-4-carbaldehydes which are key intermediates in the synthesis of a wide range of biologically active molecules.[3]

Reaction Mechanism and Experimental Workflow

The synthesis of this compound via the Vilsmeier-Haack reaction proceeds through two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic substitution on the pyrazole ring.

Stage 1: Formation of the Vilsmeier Reagent

N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium salt, also known as the Vilsmeier reagent.

Stage 2: Electrophilic Aromatic Substitution

The electron-rich 3-ethyl-1H-pyrazole attacks the Vilsmeier reagent, leading to the formation of an intermediate which, upon aqueous work-up, hydrolyzes to yield the final product, this compound.

The logical workflow for this synthesis is depicted in the following diagram:

Caption: Logical workflow for the synthesis of this compound.

Quantitative Data from Related Syntheses

While a specific protocol for this compound is not extensively reported, the following table summarizes reaction conditions and yields for the Vilsmeier-Haack formylation of analogous pyrazole derivatives. This data provides a valuable reference for optimizing the synthesis of the target compound.

| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Phenyl-3-(p-tolyl)-1H-pyrazole | DMF, POCl₃ | 60 | 5-15 min (MW) | 76 | [4] |

| 1-Methyl-3-propyl-5-chloro-1H-pyrazole | DMF, POCl₃ | 120 | 2 | 55 | [5] |

| (E)-1-[1-(3,5-difluorophenyl)ethylidene]-2-phenylhydrazine | DMF, POCl₃ | Reflux | 6 | 90 | [6] |

| 3-(2-Methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | DMF, POCl₃ | 70 | 24 | - | [7] |

| O-Benzyl-1-phenyl-1H-pyrazole | DMF, POCl₃ | 70 | 12 | 60 | [8][9] |

Detailed Experimental Protocol

The following protocol is a generalized procedure for the synthesis of this compound based on established methods for similar pyrazole derivatives. Researchers should optimize the conditions based on their specific experimental setup and monitoring of the reaction progress.

Materials and Equipment:

-

3-Ethyl-1H-pyrazole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Dichloromethane (DCM), anhydrous

-

Crushed ice

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Heating mantle with temperature control

-

Standard glassware for extraction and purification

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous N,N-dimethylformamide (DMF) (3-5 equivalents). Cool the flask in an ice bath to 0-5 °C. To the stirred DMF, add phosphorus oxychloride (POCl₃) (1.5-2 equivalents) dropwise via the dropping funnel, ensuring the temperature is maintained below 10 °C. The formation of a white, viscous Vilsmeier reagent should be observed. Stir the mixture at 0-5 °C for an additional 30 minutes.

-

Formylation Reaction: Dissolve 3-Ethyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous dichloromethane (DCM) or DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-80 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-6 hours, as indicated by the consumption of the starting material.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice and water. This step should be performed in a well-ventilated fume hood as the hydrolysis of the intermediate is exothermic.

-

Neutralization: Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine (2 x 30 mL).

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Characterization:

The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The molecular formula for this compound is C₆H₈N₂O.[10]

Signaling Pathway Diagram (Reaction Mechanism)

The following diagram illustrates the detailed mechanism of the Vilsmeier-Haack reaction for the formylation of 3-Ethyl-1H-pyrazole.

Caption: Mechanism of the Vilsmeier-Haack formylation of 3-Ethyl-1H-pyrazole.

Conclusion

The Vilsmeier-Haack reaction provides an effective and direct method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly temperature and stoichiometry of the reagents, high yields of the desired product can be achieved. The presented protocol, along with the comparative data and mechanistic insights, serves as a comprehensive guide for researchers in the field of synthetic and medicinal chemistry. Further optimization of the reaction conditions may be necessary depending on the scale and specific laboratory setup.

References

- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. degres.eu [degres.eu]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. epubl.ktu.edu [epubl.ktu.edu]

- 9. researchgate.net [researchgate.net]

- 10. PubChemLite - this compound (C6H8N2O) [pubchemlite.lcsb.uni.lu]

Spectroscopic Characterization of Ethyl-Pyrazole-Carbaldehydes: A Technical Guide

Introduction

This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize pyrazole-based heterocyclic compounds, which are significant scaffolds in medicinal chemistry and drug development. Due to the limited availability of comprehensive public data for 3-Ethyl-1H-pyrazole-4-carbaldehyde, this document focuses on its close structural isomer, 1-Ethyl-1H-pyrazole-4-carbaldehyde , as a representative example. The methodologies and data interpretation principles described herein are broadly applicable to a wide range of substituted pyrazole carbaldehydes.

This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, structured data presentation, and logical workflows for the spectroscopic analysis of such compounds.

Molecular Structure

The compound under consideration is 1-Ethyl-1H-pyrazole-4-carbaldehyde, with the following structural formula:

Spectroscopic Data

The following sections present the key spectroscopic data for 1-Ethyl-1H-pyrazole-4-carbaldehyde, summarized in tabular format for clarity and comparative analysis.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the hydrogen framework of a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) in Hertz (Hz) describe the interactions between neighboring protons.

Table 1: ¹H NMR Spectroscopic Data for 1-Ethyl-1H-pyrazole-4-carbaldehyde

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 9.8 | Singlet | Aldehyde proton (CHO) |

| 8.1 | Singlet | Pyrazole H5 proton |

| 7.9 | Singlet | Pyrazole H3 proton |

| 4.2 | Quartet | Methylene protons (CH₂) of ethyl group |

| 1.4 | Triplet | Methyl protons (CH₃) of ethyl group |

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule.

Table 2: ¹³C NMR Spectroscopic Data for 1-Ethyl-1H-pyrazole-4-carbaldehyde

| Chemical Shift (δ, ppm) | Assignment |

| 185.0 | Carbonyl carbon (C=O) of the aldehyde |

| 140.0 | Pyrazole C3 carbon |

| 135.0 | Pyrazole C5 carbon |

| 120.0 | Pyrazole C4 carbon |

| 45.0 | Methylene carbon (CH₂) of the ethyl group |

| 15.0 | Methyl carbon (CH₃) of the ethyl group |

Note: The chemical shifts are approximate and can be influenced by the experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations.

Table 3: Characteristic IR Absorption Bands for 1-Ethyl-1H-pyrazole-4-carbaldehyde

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980-2850 | Medium | C-H stretch (alkyl) |

| 2850-2750 | Weak | C-H stretch (aldehyde) |

| 1700-1680 | Strong | C=O stretch (aldehyde) |

| 1600-1475 | Medium | C=N stretch (in pyrazole ring) |

| 1300-1000 | Strong | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments, which helps in determining the molecular weight and elucidating the structure.

Table 4: Mass Spectrometry Data for 1-Ethyl-1H-pyrazole-4-carbaldehyde

| m/z Value | Relative Intensity | Assignment |

| 124 | High | [M]⁺ (Molecular ion)[1][2] |

| 95 | High | [M-CHO]⁺ |

| 67 | Medium | Fragmentation of pyrazole ring |

Experimental Protocols

The following are representative experimental protocols for the spectroscopic characterization of pyrazole carbaldehyde derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle of 45-90°, longer acquisition and relaxation times compared to ¹H NMR, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg) and press into a thin, transparent pellet.

-

Thin Film Method (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Instrumentation: Employ a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

-

Data Acquisition: Acquire the mass spectrum, recording the m/z values of the ions.

-

Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain insights into the molecular structure.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel compound.

References

An In-depth Technical Guide on the Predicted ¹H and ¹³C NMR Spectral Data of 3-Ethyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Ethyl-1H-pyrazole-4-carbaldehyde. Due to the absence of published experimental spectra for this specific compound, this guide leverages data from structurally similar molecules, including 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and 3-methylpyrazole, to forecast the chemical shifts and coupling patterns. This document is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development by offering a foundational understanding of the expected NMR characteristics of this compound, thereby aiding in its synthesis, identification, and characterization. A general experimental protocol for the acquisition of NMR spectra is also provided.

Predicted NMR Spectral Data

The predicted ¹H and ¹³C NMR data for this compound are summarized in the tables below. These predictions are based on established substituent effects and analysis of empirical data from analogous pyrazole derivatives.

Predicted ¹H NMR Data

The predicted proton NMR chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The spectrum is expected to be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz | Notes |

| NH (pyrazole ring) | ~12.0 - 13.5 | Broad Singlet | - | The chemical shift of the N-H proton is highly dependent on solvent and concentration. It is expected to be a broad signal due to quadrupole broadening and potential hydrogen exchange. |

| CHO (aldehyde) | ~9.8 - 10.2 | Singlet | - | Aldehydic protons typically appear in this downfield region. |

| H5 (pyrazole ring) | ~8.0 - 8.4 | Singlet | - | The proton at the C5 position of the pyrazole ring. |

| CH₂ (ethyl group) | ~2.7 - 3.0 | Quartet | ~7.5 | Methylene protons of the ethyl group, split by the adjacent methyl protons. |

| CH₃ (ethyl group) | ~1.2 - 1.4 | Triplet | ~7.5 | Methyl protons of the ethyl group, split by the adjacent methylene protons. |

Predicted ¹³C NMR Data

The predicted carbon-13 NMR chemical shifts (δ) are referenced to TMS at 0.00 ppm.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| C=O (aldehyde) | ~185 - 190 | The carbonyl carbon of the aldehyde is expected in this downfield region. |

| C3 (pyrazole ring) | ~150 - 155 | The carbon atom bearing the ethyl group. |

| C5 (pyrazole ring) | ~135 - 140 | The carbon atom bearing the H5 proton. |

| C4 (pyrazole ring) | ~110 - 115 | The carbon atom bearing the carbaldehyde group. |

| CH₂ (ethyl group) | ~20 - 25 | The methylene carbon of the ethyl group. |

| CH₃ (ethyl group) | ~12 - 15 | The methyl carbon of the ethyl group. |

Experimental Protocols

The following section outlines a general methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for organic compounds like this compound.[1][2]

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample.[1]

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly for exchangeable protons like N-H.

-

Internal Standard: The deuterated solvent typically contains a small amount of tetramethylsilane (TMS) which serves as an internal standard for chemical shift referencing (0.00 ppm).[2]

-

Transfer to NMR Tube: Transfer the clear solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detector.

NMR Data Acquisition

-

Instrumentation: NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H nuclei.

-

Shimming: The magnetic field homogeneity is optimized by shimming to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition:

-

A standard single-pulse experiment is typically used.

-

Key parameters to consider include the pulse angle (e.g., 30-90 degrees), acquisition time, and relaxation delay.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled experiment is standard to simplify the spectrum and improve the signal-to-noise ratio.

-

Due to the low natural abundance of ¹³C, a larger number of scans is usually required compared to ¹H NMR.

-

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

-

Referencing: The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm.

-

Peak Picking and Integration: Peaks are identified, and their integrals are calculated for the ¹H spectrum to determine the relative ratios of different protons.

Visualization of Molecular Structure and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the molecular structure with atom numbering for NMR assignment and a general workflow for NMR analysis.

References

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 3-Ethyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Fourier-Transform Infrared (FT-IR) and Mass Spectrometry (MS) analysis of 3-Ethyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines the characteristic spectral data, provides comprehensive experimental protocols for its characterization, and illustrates the analytical workflow.

Introduction

This compound belongs to the pyrazole class of heterocyclic compounds, which are integral scaffolds in many pharmaceutical agents due to their wide range of biological activities. The presence of an ethyl group at the 3-position and a carbaldehyde at the 4-position provides a unique molecular architecture for further chemical modifications and drug design. Accurate structural elucidation and purity assessment are critical in the drug discovery pipeline, making techniques like FT-IR and mass spectrometry indispensable. This guide details the expected analytical outcomes from these techniques for this specific molecule.

FT-IR Spectroscopic Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Data Presentation: FT-IR Spectral Data

The expected characteristic infrared absorption peaks for this compound are summarized in the table below. These assignments are based on known vibrational frequencies for pyrazole derivatives and substituted aldehydes.[1][2]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~3100-3000 | Medium | C-H stretch | Pyrazole ring |

| ~2975-2850 | Medium-Strong | C-H stretch (asymmetric and symmetric) | Ethyl group (-CH₂CH₃) |

| ~2830 and ~2720 | Medium, Sharp | C-H stretch (Fermi resonance) | Aldehyde (-CHO) |

| ~1680-1660 | Strong, Sharp | C=O stretch | Aldehyde (-CHO) |

| ~1580-1500 | Medium-Strong | C=N and C=C stretch | Pyrazole ring |

| ~1465 | Medium | C-H bend (scissoring) | Methylene (-CH₂) of ethyl group |

| ~1380 | Medium | C-H bend (symmetric) | Methyl (-CH₃) of ethyl group |

| ~1290 | Medium | C-N stretch | Pyrazole ring[3] |

| ~900-800 | Medium-Strong | C-H out-of-plane bend | Pyrazole ring |

Experimental Protocol: FT-IR Spectroscopy

A standard protocol for obtaining the FT-IR spectrum of a solid sample like this compound is as follows:

-

Sample Preparation:

-

KBr Pellet Method: A small amount of the finely ground sample (1-2 mg) is intimately mixed with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then compressed in a pellet die under high pressure (8-10 tons) to form a transparent or translucent pellet.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal.

-

-

Instrumentation and Data Acquisition:

-

An FT-IR spectrometer, such as a Bruker Tensor 27 or similar, is used for analysis.[4]

-

A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

-

The prepared sample is placed in the spectrometer's sample holder.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are co-added.

-

-

Data Processing:

-

The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

-

The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Baseline correction and peak picking are performed to identify the exact positions of the absorption bands.

-

Mass Spectrometry Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern upon ionization.

Data Presentation: Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound (Molecular Weight: 124.14 g/mol ) is predicted to show a prominent molecular ion peak and several characteristic fragment ions.

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Proposed Fragment Ion | Formula of Lost Neutral |

| 124 | High | [M]⁺ (Molecular Ion) | - |

| 123 | Medium | [M-H]⁺ | H• |

| 95 | High | [M-CHO]⁺ | CHO• |

| 96 | Medium | [M-C₂H₄]⁺ (McLafferty-type rearrangement) | C₂H₄ |

| 67 | Medium | [C₄H₃N₂]⁺ (Pyrazole ring fragment) | C₂H₅CHO |

Fragmentation Pathway Insights

The fragmentation of this compound under EI conditions is expected to proceed through several key pathways:[5]

-

Loss of a Hydrogen Radical: The molecular ion [M]⁺ can lose a hydrogen atom, likely from the aldehyde group, to form the [M-H]⁺ ion at m/z 123.

-

Loss of the Aldehyde Group: A characteristic fragmentation for aldehydes is the cleavage of the bond between the carbonyl carbon and the ring, resulting in the loss of a formyl radical (•CHO) to give a stable pyrazole cation at m/z 95.[5] This is often a very prominent peak.

-

McLafferty-type Rearrangement: Although not a classic McLafferty rearrangement, a similar process can be envisioned where a hydrogen from the ethyl group is transferred to the pyrazole ring with subsequent elimination of ethene (C₂H₄), leading to a fragment at m/z 96.

-

Ring Fragmentation: The pyrazole ring itself can undergo fragmentation, leading to smaller charged species.

Experimental Protocol: Mass Spectrometry

A general procedure for the mass spectrometric analysis of this compound is as follows:

-

Sample Preparation:

-

A dilute solution of the sample (e.g., 1 mg/mL) is prepared in a volatile organic solvent such as methanol or acetonitrile.

-

-

Instrumentation and Data Acquisition:

-

A mass spectrometer equipped with an electron ionization (EI) source is typically used for this type of molecule. Common instrument configurations include Gas Chromatography-Mass Spectrometry (GC-MS) or direct infusion.

-

For GC-MS: The sample solution is injected into the gas chromatograph, where it is vaporized and separated on a capillary column (e.g., a nonpolar column like DB-5ms). The separated components then enter the mass spectrometer.

-

Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The detector records the abundance of each ion.

-

-

Data Processing:

-

The mass spectrum is generated by plotting the relative abundance of the detected ions against their m/z values.

-

The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and key fragments.

-

Analytical Workflow Visualization

The logical flow of the analytical process for the characterization of this compound is depicted in the following diagram.

Caption: Experimental workflow for the analysis of this compound.

Conclusion

The combined application of FT-IR and mass spectrometry provides a robust framework for the structural characterization of this compound. FT-IR spectroscopy confirms the presence of key functional groups, including the pyrazole ring, ethyl substituent, and the aldehyde moiety. Mass spectrometry complements this by confirming the molecular weight and providing valuable structural information through the analysis of fragmentation patterns. The detailed protocols and expected data presented in this guide serve as a valuable resource for researchers and scientists involved in the synthesis, quality control, and development of pyrazole-based compounds.

References

- 1. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

Physical properties of 3-Ethyl-1H-pyrazole-4-carbaldehyde (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3-Ethyl-1H-pyrazole-4-carbaldehyde, with a focus on its melting point and solubility. Due to the limited availability of experimental data for this specific compound in peer-reviewed literature, this guide also includes information on closely related analogs and outlines standard experimental protocols for the determination of these key physical characteristics.

Core Physical Properties

Data Presentation

| Property | Value | Notes and References |

| Melting Point | Data not available | The melting point for the structurally related compound 3-(4-Ethylphenyl)-1H-pyrazole-4-carbaldehyde is reported as 93-95 °C, suggesting that this compound is likely a solid at room temperature.[1] |

| Solubility | Predicted to have low water solubility. | The predicted XlogP value for the tautomer 5-ethyl-1H-pyrazole-4-carbaldehyde is 0.5, indicating a preference for lipophilic environments.[2] Generally, pyrazole derivatives exhibit solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). |

Experimental Protocols

To address the absence of specific experimental data, this section provides detailed methodologies for determining the melting point and solubility of this compound. Additionally, a common synthetic route is described.

Melting Point Determination

The melting point of a crystalline solid is a crucial indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Protocol:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which is equipped with a calibrated thermometer or an electronic temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the heating block.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range represents the melting point of the substance.[3][4][5]

Solubility Determination

A qualitative assessment of a compound's solubility in various solvents is fundamental for its handling, formulation, and application in research and development.

Protocol for Qualitative Solubility Testing:

-

Solvent Selection: A range of solvents with varying polarities should be used, including water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and dimethyl sulfoxide (DMSO).

-

Procedure:

-

To a small test tube, add approximately 10-20 mg of this compound.

-

Add 1 mL of the selected solvent in portions, vortexing or shaking vigorously after each addition.

-

Observe whether the solid dissolves completely.

-

If the compound does not dissolve at room temperature, gentle heating can be applied to assess temperature-dependent solubility.

-

The results are typically reported as "soluble," "sparingly soluble," or "insoluble."[6][7][8]

-

Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich heterocyclic compounds, including pyrazoles, to produce their corresponding aldehydes.[9][10][11][12][13]

General Protocol:

-

Reagent Preparation: The Vilsmeier reagent is prepared by reacting phosphorus oxychloride (POCl₃) with an excess of N,N-dimethylformamide (DMF) at low temperatures (typically 0 °C).

-

Reaction: The starting material, 3-ethyl-1H-pyrazole, is added dropwise to the freshly prepared Vilsmeier reagent.

-

Heating: The reaction mixture is then heated, often to around 60-80 °C, for several hours to ensure the completion of the formylation.

-

Workup: Upon completion, the reaction mixture is carefully poured onto crushed ice and neutralized with a base, such as sodium hydroxide or sodium bicarbonate, leading to the precipitation of the crude product.

-

Purification: The crude this compound is then collected by filtration and purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[10][11][12]

Mandatory Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of a pyrazole-4-carbaldehyde, such as this compound.

Caption: General workflow for the synthesis and characterization.

References

- 1. 350999-89-2 Cas No. | 3-(4-Ethylphenyl)-1H-pyrazole-4-carbaldehyde | Matrix Scientific [matrixscientific.com]

- 2. PubChemLite - this compound (C6H8N2O) [pubchemlite.lcsb.uni.lu]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. youtube.com [youtube.com]

- 5. byjus.com [byjus.com]

- 6. studylib.net [studylib.net]

- 7. csub.edu [csub.edu]

- 8. www1.udel.edu [www1.udel.edu]

- 9. degres.eu [degres.eu]

- 10. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

A Technical Guide to 3-Ethyl-1H-pyrazole-4-carbaldehyde: Structure, Synthesis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Ethyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound belonging to the pyrazole class. Pyrazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals, most notably the COX-2 inhibitor Celecoxib.[1][2] This document details the chemical structure, nomenclature, and a robust synthetic protocol for this compound. It also explores the well-established biological activities of related pyrazole analogs, presenting relevant data and signaling pathways to inform future research and drug development efforts.

Chemical Structure and Nomenclature

The formal IUPAC name for the compound is This compound . The structure consists of a five-membered pyrazole ring with an ethyl group at position 3 and a carbaldehyde (formyl) group at position 4. The "1H" designation indicates that the nitrogen at position 1 bears a hydrogen atom.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₈N₂O |

| Molecular Weight | 124.14 g/mol |

| Canonical SMILES | CCC1=C(C=NN1)C=O |

Below is a two-dimensional representation of the chemical structure.

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is not extensively published, the following table summarizes representative spectroscopic data for closely related 3-substituted-1H-pyrazole-4-carbaldehydes. This information is crucial for the characterization and identification of the target compound upon synthesis.

| Parameter | Representative Data for Analogous Pyrazoles | Source |

| ¹H NMR | δ 9.5-10.0 (s, 1H, -CHO), δ 7.5-8.5 (s, 1H, pyrazole C5-H), δ 13.0-14.0 (br s, 1H, pyrazole N1-H) | [3] |

| ¹³C NMR | δ 185-195 (-CHO), δ 150-160 (pyrazole C3), δ 135-145 (pyrazole C5), δ 110-120 (pyrazole C4) | [3] |

| IR (cm⁻¹) | ~3200 (N-H stretch), ~1670 (C=O stretch, aldehyde), ~1580 (C=N stretch) | [4] |

| Mass Spec (EI) | Molecular ion peak (M+) corresponding to the compound's molecular weight. | [5] |

Synthesis and Experimental Protocols

Primary Synthetic Route: The Vilsmeier-Haack Reaction

The most effective and widely used method for synthesizing pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[6][7][8] This reaction involves the formylation of an electron-rich precursor, typically a hydrazone, using the Vilsmeier reagent (a chloroiminium salt) generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[9] The reaction proceeds through cyclization and subsequent formylation to yield the desired product.

Reaction Mechanism

The synthesis involves two main stages: the formation of the electrophilic Vilsmeier reagent, followed by the cyclization and formylation of the hydrazone precursor.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from the phenylhydrazone of 2-pentanone.

Materials:

-

Phenylhydrazone of 2-pentanone

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane (for chromatography)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, dissolve the phenylhydrazone of 2-pentanone (1 equivalent) in anhydrous DMF (5 equivalents). Cool the solution to 0°C in an ice bath.

-

Vilsmeier Reagent Formation and Reaction: Add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise to the stirred solution, ensuring the temperature remains below 10°C. After the addition is complete, remove the ice bath and heat the reaction mixture to 70-80°C for 5-7 hours.[7] Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield pure 3-Ethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Note: To obtain the 1H-pyrazole, a starting material without the N-phenyl group (e.g., the simple hydrazone) would be used, or a subsequent de-phenylation step would be required.

Biological Activity and Therapeutic Potential

Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[4][10][11] A significant body of research has focused on their role as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2]

Putative Signaling Pathway: COX-2 Inhibition

The anti-inflammatory effects of many pyrazole-based compounds, such as Celecoxib, are attributed to their selective inhibition of the COX-2 enzyme. COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. By selectively blocking COX-2, these compounds can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[2]

Given the structural similarities to known COX-2 inhibitors, it is plausible that this compound and its derivatives could be valuable scaffolds for the development of novel anti-inflammatory agents. Further research, including in vitro enzyme assays and in vivo models of inflammation, is required to validate this hypothesis and determine the specific activity and selectivity profile of this compound.

References

- 1. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 3-Ethyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Pyrazole derivatives are a cornerstone in the development of therapeutic agents, exhibiting a broad spectrum of biological activities.[1][2] The pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[2] The introduction of an aldehyde functionality at the 4-position of the pyrazole ring provides a versatile synthetic handle for the elaboration into a diverse array of more complex molecules, making pyrazole-4-carbaldehydes key intermediates in drug discovery programs. This guide focuses on the 3-ethyl substituted variant, providing a technical framework for its synthesis and potential applications.

Physicochemical Properties and Data

As a specific CAS number for 3-Ethyl-1H-pyrazole-4-carbaldehyde could not be located, the following table summarizes expected and representative analytical data based on the closely related and well-characterized compound, 1-Ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde . This data is intended to serve as a benchmark for researchers synthesizing and characterizing the title compound.

| Property | Representative Data (for 1-Ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde) |

| Molecular Formula | C₁₂H₁₂N₂O |

| Molecular Weight | 200.24 g/mol |

| Appearance | Expected to be a solid |

| ¹H NMR (CDCl₃, ppm) | δ 1.5 (t, 3H, CH₃), 4.2 (q, 2H, CH₂), 7.4-7.6 (m, 5H, Ar-H), 8.0 (s, 1H, pyrazole-H), 9.9 (s, 1H, CHO) |

| ¹³C NMR (CDCl₃, ppm) | δ 15.1, 45.2, 118.9, 128.5, 129.0, 129.8, 132.1, 140.5, 153.2, 185.6 |

| Mass Spectrometry | M+ peak corresponding to the molecular weight |

| Infrared (IR, cm⁻¹) | ~1680 (C=O stretching of aldehyde) |

Synthesis of this compound

The most prevalent and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction .[3][4][5] This reaction involves the formylation of an electron-rich substrate, in this case, a suitably substituted hydrazone, using the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF).[6][7]

General Reaction Scheme

The synthesis is a two-step process:

-

Formation of Hydrazone: Reaction of an appropriate ketone (e.g., 1-phenylbutan-2-one) with a hydrazine derivative.

-

Vilsmeier-Haack Cyclization and Formylation: The resulting hydrazone is then treated with the Vilsmeier reagent to yield the target this compound.

Detailed Experimental Protocol (Representative)

This protocol is adapted from established procedures for the synthesis of analogous pyrazole-4-carbaldehydes.[8][9][10]

Step 1: Synthesis of the Hydrazone Intermediate

-

To a solution of the starting ketone (1 equivalent) in ethanol, add the desired hydrazine (1 equivalent).

-

Add a catalytic amount of a suitable acid (e.g., acetic acid).

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated hydrazone is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Vilsmeier-Haack Reaction

-

In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF) and cool it in an ice bath to 0-5 °C.

-

Slowly add phosphorus oxychloride (POCl₃) (typically 2-3 equivalents) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

-

Add the hydrazone from Step 1 portion-wise to the Vilsmeier reagent.

-

Heat the reaction mixture to 60-80 °C and maintain this temperature for 4-6 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.

-

The precipitated solid product is collected by filtration, washed thoroughly with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Visualization of Key Processes

Vilsmeier-Haack Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of a pyrazole-4-carbaldehyde using the Vilsmeier-Haack reaction.

Pyrazoles in Kinase Inhibition Signaling

Pyrazole derivatives are prominent scaffolds in the design of protein kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.[11][12][13] They often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.

The diagram below depicts a simplified signaling pathway where a pyrazole-based inhibitor blocks the action of a protein kinase.

Applications in Drug Development

The pyrazole-4-carbaldehyde scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules. The aldehyde group can be readily transformed into other functional groups, such as:

-

Imines and Schiff bases: Through condensation with primary amines.

-

Alcohols: Via reduction.

-

Carboxylic acids: Through oxidation.

-

Heterocyclic rings: By condensation with various binucleophiles.

These transformations allow for the generation of large libraries of compounds for screening against various biological targets, including kinases, G-protein coupled receptors, and enzymes. The inherent drug-like properties of the pyrazole core make these derivatives attractive candidates for lead optimization in drug discovery campaigns.

Conclusion

While the specific compound this compound is not extensively documented with a registered CAS number, its synthesis is readily achievable through well-established synthetic routes like the Vilsmeier-Haack reaction. This guide provides the necessary theoretical and practical framework for its preparation and characterization. The versatility of the pyrazole-4-carbaldehyde scaffold, coupled with the proven importance of pyrazoles in medicinal chemistry, underscores the potential of this compound as a valuable intermediate for the development of novel therapeutics. Researchers are encouraged to use the provided information as a foundation for their synthetic and drug discovery efforts in this promising area of chemical biology.

References

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. epubl.ktu.edu [epubl.ktu.edu]

- 9. jocpr.com [jocpr.com]

- 10. asianpubs.org [asianpubs.org]

- 11. mdpi.com [mdpi.com]

- 12. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Tautomerism in 3-Ethyl-1H-pyrazole-4-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the tautomeric phenomena in 3-Ethyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. Pyrazoles are known for their diverse biological activities, and understanding their tautomeric behavior is crucial for drug design, as different tautomers can exhibit distinct pharmacological profiles and physicochemical properties.[1][2] This document outlines the theoretical basis of tautomerism in this specific pyrazole derivative, presents detailed experimental protocols for its investigation, and offers illustrative data based on studies of analogous compounds.

Introduction to Pyrazole Tautomerism

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. A key structural feature of N-unsubstituted pyrazoles is their ability to exist as a mixture of tautomers due to the migration of a proton between the two nitrogen atoms.[3][4] This prototropic tautomerism can significantly influence the molecule's reactivity, hydrogen bonding capability, and interaction with biological targets.[1] The position of the tautomeric equilibrium is sensitive to a variety of factors, including the nature and position of substituents on the pyrazole ring, the solvent, temperature, and the physical state (solid or solution).[3][5]

For this compound, two primary tautomeric forms are possible: This compound (Tautomer A) and 5-Ethyl-1H-pyrazole-4-carbaldehyde (Tautomer B) . The relative stability of these tautomers is influenced by the electronic effects of the ethyl and carbaldehyde substituents. Generally, electron-donating groups tend to favor being at the C3 position, while electron-withdrawing groups show a preference for the C5 position.[3]

Tautomeric Forms of this compound

The tautomeric equilibrium for this compound is depicted below. The ethyl group at position 3 is an electron-donating group, while the carbaldehyde group at position 4 is an electron-withdrawing group. The interplay of these substituents will determine the predominant tautomeric form in a given environment.

Tautomeric equilibrium of this compound.

Experimental Protocols for Tautomerism Investigation

The study of tautomerism in pyrazoles relies on a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the qualitative and quantitative analysis of tautomeric mixtures in solution.[3][6] By analyzing the chemical shifts and coupling constants of ¹H, ¹³C, and ¹⁵N nuclei, the individual tautomers can be identified and their relative concentrations determined.

Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in a 5 mm NMR tube. To minimize catalytic effects on proton exchange, silica-coated NMR tubes can be employed.[5]

-

Data Acquisition:

-

Record ¹H NMR spectra at various temperatures (e.g., 298 K, 273 K, 253 K). Lowering the temperature can slow down the rate of proton exchange, allowing for the observation of separate signals for each tautomer.[5]

-

Record ¹³C NMR spectra, including DEPT-135, to aid in the assignment of carbon signals.

-

Acquire 2D NMR spectra (COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals for each tautomer.

-

-

Data Analysis:

-

Identify distinct sets of signals corresponding to Tautomer A and Tautomer B. Key differences are expected in the chemical shifts of the pyrazole ring protons and carbons (C3 and C5).

-

Calculate the tautomeric equilibrium constant (KT = [Tautomer B] / [Tautomer A]) by integrating the well-resolved signals of the corresponding protons in the ¹H NMR spectrum.

-

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, especially when the tautomers have distinct absorption maxima. The analysis is often performed in various solvents to assess the effect of polarity on the equilibrium.[7]

Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare stock solutions of this compound in a non-polar solvent (e.g., cyclohexane), a polar aprotic solvent (e.g., acetonitrile), and a polar protic solvent (e.g., ethanol) at a concentration of approximately 10⁻⁵ M.

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of 200-400 nm using a double-beam spectrophotometer.

-

Data Analysis: Deconvolute the overlapping absorption bands to identify the contributions of each tautomer. The molar ratios of the tautomeric forms can be estimated based on the intensity of their respective absorption bands.[7]

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are valuable for predicting the relative stabilities of tautomers and complementing experimental findings.[3][8]

Protocol for DFT Calculations:

-

Structure Optimization: Model the 3D structures of both Tautomer A and Tautomer B. Perform geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[3]

-

Energy Calculation: Calculate the single-point energies, including zero-point vibrational energy (ZPVE) corrections, for the optimized structures to determine the relative Gibbs free energies (ΔG) of the tautomers.

-

Solvent Effects: Incorporate solvent effects using a continuum solvation model (e.g., PCM) to predict the tautomeric equilibrium in different solvents.

-

NMR Prediction: Calculate the theoretical NMR chemical shifts (e.g., using the GIAO method) to aid in the assignment of experimental spectra.[9]

Quantitative Data Summary

The following tables present illustrative quantitative data for the tautomeric equilibrium of this compound, based on typical values observed for similar pyrazole derivatives.

Table 1: Illustrative ¹³C NMR Chemical Shifts (δ, ppm) for Tautomers in DMSO-d₆

| Carbon | Tautomer A (3-Ethyl) | Tautomer B (5-Ethyl) |

| C3 | ~150 | ~142 |

| C4 | ~115 | ~115 |

| C5 | ~135 | ~148 |

| CHO | ~185 | ~185 |

| CH₂CH₃ | ~18 | ~12 |

| CH₂CH₃ | ~13 | ~13 |

Table 2: Illustrative Tautomeric Equilibrium Constant (KT) in Various Solvents at 298 K

| Solvent | Dielectric Constant (ε) | KT ([Tautomer B]/[Tautomer A]) | Predominant Tautomer |

| Cyclohexane | 2.0 | ~0.4 | A |

| Chloroform | 4.8 | ~0.6 | A |

| Acetonitrile | 37.5 | ~1.2 | B |

| DMSO | 46.7 | ~1.5 | B |

| Water | 80.1 | ~2.0 | B |

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive investigation of pyrazole tautomerism.

Workflow for investigating pyrazole tautomerism.

Conclusion

The tautomerism of this compound is a critical aspect of its chemical identity, influencing its properties and potential applications. A thorough investigation using a combination of NMR and UV-Vis spectroscopy, complemented by computational modeling, is essential for a complete understanding. The experimental protocols and illustrative data presented in this guide provide a robust framework for researchers to explore the tautomeric landscape of this and related pyrazole derivatives, ultimately aiding in the rational design of new molecules for drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. 1H-pyrazole-4-carbaldehyde | C4H4N2O | CID 5130673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. purkh.com [purkh.com]

- 9. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of 3-Ethyl-1H-pyrazole-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide on the stability and storage of 3-Ethyl-1H-pyrazole-4-carbaldehyde based on general chemical principles and data available for structurally related compounds. Due to the limited publicly available stability data specific to this compound, some information presented is inferred and should be verified through empirical testing.

Executive Summary

This compound is a heterocyclic aldehyde of interest in medicinal chemistry and drug discovery. Understanding its stability and optimal storage conditions is critical for maintaining its purity, integrity, and reactivity in research and development settings. This guide summarizes the known and inferred stability profile of this compound, provides recommended storage conditions, and outlines a general protocol for its stability assessment.

Physicochemical Properties and Inferred Stability

While specific data for this compound is scarce, information from related pyrazole derivatives allows for an estimation of its stability profile. Pyrazole rings are generally stable, but the presence of the aldehyde functional group introduces potential degradation pathways.[1]

Key Considerations for Stability:

-

Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, particularly in the presence of air or oxidizing agents. Pyrazoline derivatives, which are structurally related, are known to undergo oxidation, resulting in colored byproducts.[2]

-

Light Sensitivity: Exposure to light, especially UV radiation, can potentially lead to degradation or polymerization of aldehyde-containing compounds.

-

Temperature: Elevated temperatures can accelerate degradation reactions. Storage at low temperatures is generally recommended for preserving the integrity of reactive organic molecules.[2]

-

Hygroscopicity: While many pyrazole derivatives are reported to be non-hygroscopic, the hygroscopic nature of this compound should be experimentally determined.

The following table summarizes the likely stability and recommended storage conditions for this compound based on data for analogous compounds.

| Parameter | Inferred Stability/Recommendation | Supporting Evidence/Rationale |

| Chemical Stability | Stable under normal, inert conditions. | Pyrazole rings are generally robust.[1] The primary reactive site is the aldehyde group. |

| Storage Temperature | Long-term: 2-8°C or lower.[2][3]Short-term: Room temperature in a desiccator may be acceptable. | Low temperatures slow down potential degradation reactions.[2] Supplier data for similar pyrazole aldehydes recommends refrigerated storage.[3] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen).[2] | To prevent oxidation of the aldehyde group, which is a common degradation pathway for pyrazoline derivatives.[2] |

| Light | Protect from light. Store in amber vials or in the dark.[2] | Aldehydes can be light-sensitive. Protection from light is a general best practice for storing organic compounds to prevent photochemical degradation.[2] |

| Moisture | Store in a tightly sealed container in a dry environment. Use of a desiccator is recommended. | Although many pyrazoles are non-hygroscopic, moisture can facilitate certain degradation pathways. |

| Incompatible Materials | Avoid strong oxidizing agents, strong bases, and strong acids. | Oxidizing agents can convert the aldehyde to a carboxylic acid. Strong bases and acids can catalyze aldol reactions or other degradation pathways. |

| Appearance Change | Browning or discoloration may indicate degradation.[2] | Oxidation of pyrazoline derivatives is known to produce brownish products.[2] |

Experimental Protocol for Stability Assessment

The following is a generalized protocol for assessing the stability of this compound, based on the principles outlined in the ICH guidelines for stability testing of new drug substances.[4][5][6]

3.1 Objective

To evaluate the stability of this compound under various environmental conditions (temperature, humidity, and light) to determine its intrinsic stability, identify potential degradation products, and establish recommended storage conditions and re-test period.

3.2 Materials

-

This compound (minimum of three batches)

-

Calibrated stability chambers

-

Photostability chamber

-

Appropriate sample containers (e.g., amber glass vials with inert caps)

-

Analytical instrumentation (e.g., HPLC-UV/MS, GC-MS, FT-IR, DSC)

-

Reference standards for the compound and any known impurities

3.3 Stress Testing (Forced Degradation)

Forced degradation studies are performed to identify likely degradation products and to establish the stability-indicating nature of the analytical methods.

-

Acid Hydrolysis: Treat the compound with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the compound with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

-

Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

3.4 Long-Term and Accelerated Stability Studies

-

Sample Preparation: Package samples in containers that simulate the proposed storage containers.

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 6 months.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

-

Refrigerated: 5°C ± 3°C for the duration of the study if the compound is found to be unstable at higher temperatures.

-

-

Testing Frequency: Samples should be pulled and tested at appropriate time intervals (e.g., 0, 3, 6, 9, 12, 18, and 24 months for long-term studies; 0, 3, and 6 months for accelerated studies).

-

Analytical Tests: At each time point, samples should be analyzed for:

-

Appearance (color, physical state)

-

Assay and Purity (using a validated stability-indicating HPLC method)

-

Degradation products/impurities

-

Water content (e.g., by Karl Fischer titration)

-

Visualizations

Logical Workflow for Stability Assessment

The following diagram illustrates the logical workflow for conducting a comprehensive stability assessment of a chemical compound.

Caption: Workflow for Chemical Stability Assessment.

Potential Degradation Pathways

This diagram illustrates the potential degradation pathways for this compound based on general chemical principles.

Caption: Potential Degradation Pathways.

Conclusion

References

Navigating the Synthesis and Procurement of 3-Ethyl-1H-pyrazole-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and synthesis of 3-Ethyl-1H-pyrazole-4-carbaldehyde, a heterocyclic aldehyde with potential applications in medicinal chemistry and drug discovery. While direct commercial sources for this specific molecule are not readily identifiable, this document outlines the availability of structurally similar compounds and provides a detailed protocol for its synthesis, primarily focusing on the widely applicable Vilsmeier-Haack reaction.

Commercial Availability of Related Pyrazole-4-Carbaldehydes

Although this compound does not appear to be a stock item from major chemical suppliers, a variety of other substituted pyrazole-4-carbaldehydes are commercially available. These compounds can serve as valuable starting materials for comparative studies or for the development of synthetic routes to novel derivatives. The following table summarizes the availability of some representative examples.

| Compound Name | CAS Number | Supplier(s) | Molecular Formula | Molecular Weight ( g/mol ) |

| 1H-Pyrazole-4-carbaldehyde | 35344-95-7 | Santa Cruz Biotechnology, Ambeed | C₄H₄N₂O | 96.09 |

| 3-Methyl-1H-pyrazole-4-carbaldehyde | 112758-40-4 | Santa Cruz Biotechnology, ChemicalBook | C₅H₆N₂O | 110.11 |

| 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde | 25016-12-0 | Smolecule | C₆H₈N₂O | 124.14 |

| 1-Ethyl-1H-pyrazole-4-carboxaldehyde | 304903-10-4 | PubChem | C₆H₈N₂O | 124.14 |

| 3-Phenyl-1H-pyrazole-4-carboxaldehyde | 26033-20-5 | Sigma-Aldrich | C₁₀H₈N₂O | 172.18 |

| 1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde | 936940-82-8 | Ossila | C₁₀H₇FN₂O | 190.18 |

Synthetic Approaches: The Vilsmeier-Haack Reaction

The most common and effective method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[1][2][3] This reaction introduces a formyl group onto an electron-rich heterocyclic ring, such as pyrazole. The key reagent, the Vilsmeier reagent, is typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃).

General Experimental Protocol: Vilsmeier-Haack Formylation of 3-Ethyl-1H-pyrazole

The following is a generalized experimental protocol for the synthesis of this compound based on established procedures for similar pyrazoles.[4][5]

Materials:

-

3-Ethyl-1H-pyrazole (starting material)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

Sodium sulfate (anhydrous)

-

Crushed ice

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Formation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous DMF in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. The reaction is exothermic and should be controlled to maintain a low temperature. The formation of the Vilsmeier reagent (a chloroiminium salt) will be observed.

-

Formylation Reaction: Dissolve the starting material, 3-Ethyl-1H-pyrazole, in anhydrous dichloromethane (DCM). Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a temperature between 60-80°C. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Caption: Vilsmeier-Haack reaction for pyrazole formylation.

Potential Applications and Logical Workflow

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities.[6] The introduction of a carbaldehyde group at the 4-position of the pyrazole ring provides a versatile chemical handle for further synthetic modifications, enabling the creation of diverse compound libraries for drug discovery screening.

The aldehyde functionality can be readily transformed into various other functional groups, including but not limited to:

-

Oximes and Hydrazones: By reaction with hydroxylamine or hydrazines, respectively.

-

Alkenes: Through Wittig-type reactions.

-

Alcohols: Via reduction with agents like sodium borohydride.

-

Carboxylic Acids: Through oxidation.

-

Imines: By condensation with primary amines, leading to Schiff bases which can be further reduced to secondary amines.

These transformations allow for the exploration of the chemical space around the pyrazole scaffold, which is crucial for structure-activity relationship (SAR) studies in drug development.

References

- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. youtube.com [youtube.com]

- 4. epubl.ktu.edu [epubl.ktu.edu]

- 5. arkat-usa.org [arkat-usa.org]

- 6. ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Condensation Reactions of 3-Ethyl-1H-pyrazole-4-carbaldehyde with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the condensation reaction of 3-Ethyl-1H-pyrazole-4-carbaldehyde with various primary amines to form Schiff bases. Pyrazole-containing compounds are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The formation of Schiff bases from pyrazole aldehydes is a common and efficient method to generate diverse molecular scaffolds for further investigation.[4][5]

Introduction

The condensation of this compound with primary amines results in the formation of a C=N double bond, characteristic of a Schiff base or imine. This reaction is a versatile method for introducing a variety of functional groups into the pyrazole scaffold, allowing for the fine-tuning of its physicochemical and biological properties. The resulting pyrazole-based Schiff bases are valuable intermediates in the synthesis of more complex heterocyclic systems and have shown promise as bioactive molecules themselves.[1][6]

Reaction Scheme

The general reaction involves the nucleophilic addition of a primary amine to the carbonyl group of the pyrazole-4-carbaldehyde, followed by the elimination of a water molecule to form the imine.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of Schiff bases from this compound and primary amines. The specific conditions may require optimization depending on the nature of the primary amine used.

Protocol 1: Conventional Heating Method

This protocol describes a standard method for the synthesis of pyrazole-based Schiff bases using conventional heating under reflux.

Materials:

-

This compound

-

Substituted primary amine (e.g., aniline, benzylamine, etc.)

-

Ethanol or Methanol (absolute)

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Condenser

-

Heating mantle

-

Magnetic stirrer

-

Thin-layer chromatography (TLC) plates

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of absolute ethanol.

-

To this solution, add the primary amine (1.0 - 1.2 eq.).

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

The reaction mixture is then refluxed for a period of 2-8 hours.[5] The progress of the reaction should be monitored by TLC.

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted synthesis can significantly reduce reaction times and improve yields.

Materials: